molecular formula C13H14FN3O B5603506 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide

Cat. No. B5603506
M. Wt: 247.27 g/mol
InChI Key: ZBPDHYJQLWVUJX-UHFFFAOYSA-N
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Description

Research on compounds with a pyrazole core, such as N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide, often focuses on exploring their synthesis, chemical and physical properties, and potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, but here we focus on the chemical aspects excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of pyrazole having substitutions at the 1 and 3 positions with various substituted compounds. For instance, Sunder and Maleraju (2013) described the synthesis of eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showcasing a method that might be similar in complexity to the compound of interest (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Structure elucidation techniques such as NMR, IR, and mass spectrometry play a crucial role in confirming the chemical structures of synthesized compounds. Girreser et al. (2016) detailed the structure elucidation of a designer drug with a highly substituted pyrazole skeleton using these techniques, highlighting the importance of such analyses in understanding the molecular structure of complex compounds (Girreser, Rösner, & Vasilev, 2016).

Chemical Reactions and Properties

The chemical reactivity and interactions of pyrazole derivatives can be explored through various types of reactions, including cyclization and substitution reactions. For example, Skladchikov, Suponitskii, and Gataullin (2013) explored the Heck cyclization of syn- and anti-atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, a process that could be relevant to understanding the chemical reactivity of similar compounds (Skladchikov, Suponitskii, & Gataullin, 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application and handling. While specific data on this compound was not found, studies like that of Al-Hourani and Al Lawati (2019) on N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide provide insights into the characterization and analysis of physical properties through techniques like X-ray analysis (Al-Hourani & Al Lawati, 2019).

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-9-11(8-17(2)16-9)7-15-13(18)10-4-3-5-12(14)6-10/h3-6,8H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPDHYJQLWVUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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